Copper Tripeptide-34 HCl
Description
Properties
Purity |
95% |
|---|---|
Origin of Product |
United States |
Structural and Coordination Chemistry of Copper Tripeptide 34 Hcl Complexes
Peptide Sequence and Copper Ion Affinity Characteristics
The peptide component of Copper Tripeptide-34 HCl is the tripeptide L-Alanyl-L-Histidyl-L-Lysine (AHK). This sequence is crucial for its high affinity for copper ions. The primary binding site for the copper ion is the histidine residue, a common and potent ligand for copper in biological systems. wikipedia.org The imidazole (B134444) ring of the histidine side chain, along with the N-terminal amino group and the deprotonated amide nitrogens of the peptide backbone, play a significant role in chelating the copper ion. The lysine (B10760008) residue's side chain amino group may also be involved in coordination, particularly at different pH values. lsherb.comresearchgate.netresearchgate.net
The affinity of peptides for copper ions is significantly influenced by the presence of histidine. The imidazole ring of histidine is a particularly effective ligand for copper(II) due to its intermediate base nature. nih.gov The presence of alanine (B10760859) and lysine in the sequence further modulates the stability and properties of the resulting copper complex.
Stoichiometry of Copper-Peptide Complexation
In solution, the stoichiometry of copper-peptide complexes can vary depending on factors such as pH and the molar ratio of the reactants. For tripeptides like AHK, a 1:1 complex of copper to peptide is commonly observed under physiological conditions. However, other stoichiometries, such as a 2:1 copper-to-peptide ratio, can also exist, particularly with peptides containing multiple binding sites like histidine and lysine. primescholars.com Studies on similar copper-amino acid complexes have shown that a metal ion can bind to two amino acid molecules. primescholars.com
The table below illustrates common stoichiometries found in copper-peptide complexes.
| Molar Ratio (Copper:Peptide) | Common Complex Species |
| 1:1 | [Cu(AHK)]+ |
| 1:2 | [Cu(AHK)2] |
| 2:1 | [Cu2(AHK)]3+ |
Oxidation States of Copper within the Complex
Copper can exist in several oxidation states, with Cu(I) and Cu(II) being the most biologically relevant. In complexes with peptides, copper is typically found in the Cu(II) oxidation state. The Cu(II) ion, with its d9 electron configuration, readily forms stable complexes with nitrogen and oxygen donor ligands present in peptides. primescholars.com However, the peptide ligand can influence the redox potential of the copper ion, facilitating its reduction to Cu(I) under certain conditions. The geometry of the complex and the nature of the coordinating ligands are critical in determining the stability of a particular oxidation state. For instance, Cu(I) prefers a linear or trigonal planar coordination geometry, while Cu(II) generally favors a square planar or distorted octahedral geometry. nih.gov
Elucidation of Coordination Geometry and Ligand Interactions
The coordination geometry of the copper ion in the this compound complex is a key determinant of its reactivity. The flexible nature of the peptide backbone allows for various coordination modes. For Cu(II) complexes with histidine-containing peptides, a square planar or square pyramidal geometry is common. nih.gov The coordinating atoms are typically the N-terminal amino nitrogen, two deprotonated peptide amide nitrogens, and a nitrogen from the imidazole ring of histidine.
Role of Imidazole Nitrogen Atoms in Coordination
The imidazole side chain of histidine possesses two nitrogen atoms, designated as δN and εN, both of which can coordinate with a copper ion. nih.govacs.org The specific nitrogen atom involved in coordination can significantly impact the complex's structure and function. In many copper proteins and peptide complexes, the εN is the preferred binding site. nih.govacs.org The coordination of the imidazole nitrogen is a crucial anchor point for the chelation of the copper ion by the peptide.
Impact of Tautomeric Preferences on Coordination
The imidazole ring of histidine can exist in two tautomeric forms, with the proton residing on either the δN or εN atom. The preference for a particular tautomer can be influenced by the local environment, including the presence of a metal ion. nih.govacs.orgnih.gov The coordination of a copper ion to one of the imidazole nitrogens will fix the tautomeric state, which in turn affects the electronic properties and reactivity of the complex. This tautomeric preference can influence the coordination geometry, redox potential, and the catalytic activity of the copper center. nih.govacs.org
Spectroscopic Characterization of Copper-Peptide Complex Formation
A variety of spectroscopic techniques are employed to characterize the formation and structure of copper-peptide complexes.
UV-Visible (UV-Vis) Spectroscopy: The formation of a Cu(II)-peptide complex is often accompanied by a color change, which can be monitored by UV-Vis spectroscopy. The d-d electronic transitions of the Cu(II) ion are sensitive to the coordination environment, providing information about the geometry of the complex. primescholars.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups of the peptide involved in copper coordination. Changes in the vibrational frequencies of the amide and carboxylate groups upon complexation provide direct evidence of their interaction with the copper ion. primescholars.com
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic species like Cu(II). The EPR spectrum provides detailed information about the coordination environment, including the number and type of coordinating atoms and the symmetry of the complex.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of the peptide and can be used to monitor conformational changes upon copper binding.
Mass Spectrometry (MS): Mass spectrometry is used to determine the stoichiometry of the copper-peptide complex and can provide information about the fragmentation patterns, which can help to identify the binding sites.
The table below summarizes the typical spectroscopic data for Cu(II)-amino acid complexes. primescholars.com
| Spectroscopic Technique | Parameter | Typical Values for Cu(II)-Amino Acid Complexes |
| UV-Vis Spectroscopy | λmax (nm) | 600-700 |
| IR Spectroscopy | Amide I band (cm⁻¹) | Shift upon coordination |
| IR Spectroscopy | Amide II band (cm⁻¹) | Shift upon coordination |
| EPR Spectroscopy | g∥ | 2.2 - 2.4 |
| EPR Spectroscopy | A∥ (G) | 150 - 200 |
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy is a valuable technique for probing the electronic environment of the copper(II) ion in peptide complexes. The d-d electronic transitions of the Cu(II) center are sensitive to the geometry and nature of the coordinating ligands. For the analogous GHK-Cu complex, the UV-Visible spectrum is characterized by a broad absorption band in the visible region, which is typical for square-planar or square-pyramidal Cu(II) complexes.
Detailed studies on GHK-Cu reveal a main absorption peak associated with the d-d transitions of the copper ion. The position and intensity of this peak provide insights into the coordination geometry. For instance, the spectrum of a Cu(II)GHK solution exhibits a distinct d-d band that can shift in response to changes in the coordination environment, such as the addition of other potential ligands. researchgate.netresearchgate.net
| Parameter | Value for GHK-Cu (Analogue) | Interpretation |
| λmax (d-d transition) | ~600-615 nm | Characteristic of a square-planar or distorted square-pyramidal coordination environment around the Cu(II) ion, involving nitrogen and oxygen ligands from the peptide. |
| Molar Absorptivity (ε) | Varies with pH and buffer conditions | The intensity of the absorption is dependent on the specific species present in the solution. |
X-ray Absorption Spectroscopy Techniques
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. For copper-peptide complexes, XAS, including both X-ray Absorption Near-Edge Spectroscopy (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can elucidate the oxidation state of copper, its coordination number, the identity of coordinating atoms, and precise interatomic distances. The structure of the GHK-Cu complex has been extensively studied using this technique. nih.gov
The XANES region of the Cu K-edge spectrum is particularly sensitive to the oxidation state and coordination geometry of the copper atom. For Cu(II) complexes like GHK-Cu, the XANES spectrum typically exhibits a pre-edge feature corresponding to the 1s → 3d transition, which is formally forbidden but gains intensity through d-p mixing in non-centrosymmetric environments. The energy and intensity of this feature, along with the position of the absorption edge, provide a fingerprint of the Cu(II) state and its coordination. Studies on GHK-Cu confirm the Cu(II) oxidation state in the complex.
| Spectral Feature | Observation for GHK-Cu (Analogue) | Interpretation |
| Cu K-edge position | Consistent with Cu(II) species. | Confirms the +2 oxidation state of the copper ion in the complex. |
| Pre-edge feature | A weak pre-edge peak is observable. | Characteristic of a non-centrosymmetric Cu(II) environment, consistent with a square-planar or square-pyramidal geometry. |
| Rising edge features | Shoulders on the rising edge are attributed to 1s → 4p transitions. | The shape and energy of these transitions are indicative of the specific ligand environment (e.g., nitrogen and oxygen donors). |
Fourier-transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of a molecule, offering information on the functional groups and the coordination of the peptide to the copper ion. Upon complexation with Cu(II), characteristic shifts in the vibrational frequencies of the amide, carboxylate, and amine groups of the tripeptide are expected.
For a copper-peptide complex, significant changes are often observed in the Amide I (C=O stretching) and Amide II (N-H bending and C-N stretching) bands. Deprotonation and coordination of the amide nitrogen to the copper ion cause a noticeable shift in the Amide I band to lower wavenumbers. The vibrations of the carboxylate and amino groups are also affected by coordination.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Interpretation of Shift upon Cu(II) Complexation |
| Amide I (C=O stretch) | ~1650 | A shift to lower frequency indicates the coordination of the deprotonated amide nitrogen to the copper ion. |
| Amide II (N-H bend, C-N stretch) | ~1540 | Changes in this band also reflect the involvement of the peptide backbone in copper coordination. |
| COO⁻ (asymmetric stretch) | ~1610-1550 | A shift in this band suggests the participation of the C-terminal carboxylate group in the coordination sphere. |
| N-H stretch (amino group) | ~3300-3000 | Broadening and shifting of this band indicate the coordination of the N-terminal amino group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution. However, the paramagnetic nature of the Cu(II) ion (d⁹ electron configuration) leads to significant broadening of NMR signals for nuclei in close proximity to the metal center, often rendering them undetectable. Therefore, NMR studies of the intact paramagnetic this compound complex are challenging.
Nevertheless, NMR is invaluable for characterizing the free tripeptide ligand (Ala-His-Lys). Furthermore, studies on the analogous GHK-Cu complex have utilized NMR to understand the solution structure, although these experiments can be complex. nih.gov The binding of Cu(II) can be inferred from the selective broadening and disappearance of proton signals of the coordinating residues. The protons of the histidine imidazole ring and the N-terminal amine and adjacent alpha-hydrogens are expected to be most affected.
| Nucleus | Expected Observation upon Cu(II) Complexation | Interpretation |
| ¹H (Protons) | Significant broadening and disappearance of signals for protons near the Cu(II) binding site (e.g., His imidazole protons, N-terminal α-H and NH₂ protons). | Confirms the coordination of these specific residues to the paramagnetic Cu(II) center. |
| ¹³C (Carbon) | Similar broadening effects on carbon signals in the vicinity of the copper ion. | Provides complementary information on the ligand atoms involved in coordination. |
Electrochemical Properties and Redox Behavior of Copper-Peptide Systems
The electrochemical properties of copper-peptide complexes are crucial for understanding their potential biological roles, particularly in processes involving electron transfer. The redox potential of the Cu(II)/Cu(I) couple is highly dependent on the coordination environment provided by the peptide ligand.
Cyclic Voltammetry Analysis
Cyclic voltammetry is a widely used electrochemical technique to study the redox behavior of metal complexes. It provides information on the reduction and oxidation potentials and the stability of the different oxidation states of the complex.
Studies on the analogous GHK-Cu complex have shown that it is redox-active. The coordination sphere provided by the GHK peptide stabilizes the Cu(II) state but allows for reduction to Cu(I). Research has indicated that the [Cu(II)(GHK)] complex can be reduced to Cu(I) at a potential of around -0.62 V (versus an Ag/AgCl electrode). uobasrah.edu.iq This reduction can be followed by the release of the copper ion, indicating that the Cu(I) state is less stable in this coordination environment. The redox properties are highly pH-dependent, as protonation/deprotonation of the peptide ligand alters the coordination sphere.
| Parameter | Value for GHK-Cu (Analogue) | Interpretation |
| Reduction Potential (Epc) | ~ -0.62 V vs. Ag/AgCl | This potential for the Cu(II) → Cu(I) reduction indicates the relative stability of the Cu(II) complex. The negative value suggests that a moderately strong reducing agent is required. |
| Reversibility | Quasi-reversible to Irreversible | The electron transfer process may not be fully reversible, often due to structural rearrangements or dissociation of the complex upon change in oxidation state. |
Molecular and Cellular Mechanisms of Action of Copper Tripeptide 34 Hcl
Gene Expression and Transcriptional Regulation
Copper Tripeptide-34 HCl has been demonstrated to be a potent modulator of gene expression, influencing a wide array of genes involved in critical cellular functions. Its ability to up-regulate and down-regulate specific genes contributes to its observed effects on tissue remodeling, antioxidant defense, and anti-inflammatory responses.
Up-regulation and Down-regulation of Specific Genes
Research has shown that this compound can significantly alter the expression levels of numerous human genes. At a concentration of 1 micromolar, GHK was found to be capable of reversing the expression of 54 genes associated with a metastatic-prone signature in aggressive early-stage colorectal cancer. nih.gov In studies on skin regeneration, GHK-Cu has been shown to increase the messenger RNA (mRNA) production for essential extracellular matrix proteins. For instance, it stimulates the synthesis of collagen, elastin (B1584352), proteoglycans, and glycosaminoglycans in fibroblasts. nih.govnih.gov
Specifically, GHK-Cu has been observed to increase the expression of basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF), both of which are crucial for blood vessel formation. nih.govantpublisher.com Furthermore, it modulates the expression of metalloproteinases and their inhibitors (TIMP-1 and TIMP-2), which are key to the process of skin remodeling. nih.gov In human dermal fibroblasts, GHK-Cu at nanomolar concentrations increased the production of elastin and collagen and also elevated the gene expression of MMP1 and MMP2 at a concentration of 0.01 nM, while all tested concentrations increased TIMP1 expression. nih.gov
Conversely, this compound has been found to suppress the RNA production in 70% of 54 human genes that are overexpressed in patients with an aggressive metastatic form of colon cancer. nih.govnih.gov This includes the down-regulation of "node molecules" such as YWHAB, MAP3K5, LMNA, APP, GNAQ, F3, NFATC2, and TGM2, which play pivotal roles in regulating important molecular pathways. nih.gov
| Gene Category | Specific Genes/Products | Effect of this compound | Observed In |
|---|---|---|---|
| Extracellular Matrix Synthesis | Collagen, Elastin, Proteoglycans, Glycosaminoglycans | Up-regulation of mRNA | Fibroblasts |
| Angiogenesis | bFGF, VEGF | Up-regulation of expression | - |
| Tissue Remodeling | MMP1, MMP2, TIMP1 | Up-regulation of gene expression | Human dermal fibroblasts |
| Cancer-Associated Genes | Genes overexpressed in metastatic colon cancer (e.g., YWHAB, MAP3K5) | Down-regulation of RNA production | - |
Analysis of Genome-Wide Transcriptional Responses
The influence of this compound on gene expression is not limited to a few specific genes but extends to a broad, genome-wide level. The Broad Institute's Connectivity Map, a comprehensive library of transcriptional responses to various bioactive compounds, has been instrumental in revealing the extensive impact of GHK. nih.gov
According to data from the Connectivity Map, GHK affects the expression of a significant portion of the human genome. It has been reported that GHK stimulates or suppresses 31.2% of human genes with a change of 50% or more. mdpi.com Of the genes affected, GHK was found to increase the expression of 59% and suppress the expression of 41%. nih.gov This broad-spectrum activity suggests that GHK can reset the gene expression profile of a cell from a diseased or aged state towards a healthier one. nih.govnih.gov For example, in chronic obstructive pulmonary disease (COPD), GHK was able to reverse the gene expression patterns associated with emphysema-related lung destruction. mdpi.com These findings highlight the profound and widespread effects of this compound on transcriptional regulation.
Intracellular Signaling Pathway Modulation
This compound also plays a crucial role in modulating intracellular signaling pathways, particularly those involved in managing oxidative stress. Its ability to regulate the dynamics of reactive oxygen species (ROS) is a key aspect of its cellular mechanism of action.
Regulation of Reactive Oxygen Species (ROS) Dynamics
Oxidative stress, resulting from an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in aging and various diseases. This compound has demonstrated significant antioxidant properties by influencing ROS dynamics through multiple mechanisms.
Superoxide (B77818) dismutase (SOD) is a critical antioxidant enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. Copper is an essential cofactor for the activity of Cu,Zn-SOD (SOD1). nih.gov Studies have shown that GHK-Cu can increase the levels and activity of antioxidant enzymes, including SOD. nih.gov This enhancement is thought to be due to the delivery of copper ions by the GHK peptide to the enzyme, which is necessary for its function. nih.gov In a study involving lipopolysaccharide-induced macrophages, GHK-Cu was found to increase SOD activity. mdpi.com Furthermore, in animal models of wound healing, GHK-Cu elevated the levels of antioxidant enzymes. nih.gov
| Experimental Model | Effect of this compound | Reference |
|---|---|---|
| Lipopolysaccharide-induced macrophages | Increased SOD activity | mdpi.com |
| Animal wound healing models | Elevated levels of antioxidant enzymes | nih.gov |
| General mechanism | Supplies copper necessary for SOD function | nih.gov |
Beyond enhancing enzymatic antioxidant defenses, this compound directly contributes to the mitigation of ROS production. The copper component of the complex can participate in redox chemistry, and the GHK peptide itself has been shown to quench toxic by-products of lipid peroxidation, such as 4-hydroxy-trans-2-nonenal and acrolein. antpublisher.com
In vitro studies have demonstrated that pretreatment of macrophage cells with GHK-Cu significantly decreases ROS levels induced by lipopolysaccharide (LPS). antpublisher.com Another study found that in cells treated with GHK-Cu peptides, ROS levels were decreased by almost 60% within a short period. elliemd.com The mechanism behind this is multifaceted, involving not only the enhancement of SOD activity but also the modulation of iron levels, which can contribute to lipid peroxidation. nih.gov GHK-Cu has been shown to inhibit lipid peroxidation by preventing the release of iron from ferritin. nih.gov This comprehensive approach to regulating ROS dynamics underscores the significant antioxidant potential of this compound at the cellular level.
Modulation of Inflammatory Cytokine Production
This compound has demonstrated notable anti-inflammatory properties by influencing the production of key inflammatory cytokines. This modulation is crucial in controlling the cellular inflammatory response.
Research has indicated that this compound can suppress the expression of Tumor Necrosis Factor-alpha (TNF-α), a pivotal pro-inflammatory cytokine. In a study involving a mouse model of bleomycin-induced lung fibrosis, treatment with GHK resulted in reduced expression of TNF-α semanticscholar.org. Furthermore, in a lipopolysaccharide (LPS)-induced acute lung injury mouse model, GHK-Cu treatment also led to a significant suppression of TNF-α expression semanticscholar.orgnih.gov. These findings underscore the potential of this compound to mitigate inflammatory conditions by downregulating this key cytokine.
This compound has been shown to effectively reduce the levels of Interleukin-6 (IL-6), another significant pro-inflammatory cytokine. In studies on normal human dermal fibroblasts, both GHK and its copper complex (GHK-Cu) were found to decrease TNF-α-dependent secretion of IL-6 at concentrations of 1 nM and 1 µM scispace.comresearchgate.net. In a mouse model of pulmonary fibrosis, GHK treatment was associated with reduced IL-6 expression semanticscholar.org. Moreover, in an LPS-induced acute lung injury mouse model, GHK-Cu treatment significantly suppressed IL-6 production semanticscholar.orgnih.gov. GHK has also been shown to suppress IL-6 secretion in skin fibroblasts and IL-6 gene expression in SZ95 sebocytes nih.gov.
Table 1: Effect of this compound on Inflammatory Cytokine Production
| Cytokine | Cell/Model System | Concentration | Observed Effect |
|---|---|---|---|
| TNF-α | Mouse model of bleomycin-induced lung fibrosis | Not specified | Reduced expression semanticscholar.org |
| TNF-α | LPS-induced acute lung injury mouse model | Not specified | Significantly suppressed expression semanticscholar.orgnih.gov |
| IL-6 | Normal human dermal fibroblasts | 1 nM, 1 µM | Decreased TNF-α-dependent secretion scispace.comresearchgate.net |
| IL-6 | Mouse model of pulmonary fibrosis | Not specified | Reduced expression semanticscholar.org |
| IL-6 | LPS-induced acute lung injury mouse model | Not specified | Significantly suppressed production semanticscholar.orgnih.gov |
Downstream Signaling Cascade Involvement (e.g., NF-κB, p65, p38 MAPK)
The anti-inflammatory effects of this compound are mediated through its influence on critical downstream signaling pathways, including Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK).
Studies have revealed that GHK-Cu exerts its anti-inflammatory action by suppressing the NF-κB pathway researchgate.net. Specifically, treatment with copper-binding peptides has been shown to decrease the nuclear translocation of the NF-κB p65 subunit by approximately 30% researchgate.net. In a mouse model of acute lung injury, GHK-Cu treatment was found to reduce the phosphorylation of NF-κB p65 at Ser536, a key step in its activation nih.gov. Furthermore, in a cigarette smoke-induced COPD mouse model, GHK-Cu treatment resulted in a notable reduction in NF-κB p65 expression researchgate.net.
In addition to the NF-κB pathway, this compound also modulates the p38 MAPK signaling cascade. Research has demonstrated that GHK-Cu suppresses the activation of p38 MAPK in LPS-induced RAW 264.7 cells researchgate.net. In an LPS-induced acute lung injury mouse model, GHK-Cu significantly reduced the phosphorylation of p38 MAPK nih.gov. This dual inhibition of both NF-κB and p38 MAPK pathways highlights a significant mechanism through which this compound controls inflammatory responses semanticscholar.orgnih.gov.
Differential Regulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)
This compound plays a crucial role in the remodeling of the extracellular matrix by differentially regulating the expression of Matrix Metalloproteinases (MMPs) and their endogenous inhibitors, the Tissue Inhibitors of Metalloproteinases (TIMPs).
In cultured human adult dermal fibroblasts (HDFa), this compound has been shown to influence the gene expression of MMP1 and MMP2. Interestingly, a significant increase in the mRNA expression of both MMP1 and MMP2 was observed at the lowest tested concentration of 0.01 nM. Higher concentrations of 1 nM and 100 nM did not produce a statistically significant increase in the expression of these MMPs walshmedicalmedia.comresearchgate.net. This suggests a concentration-dependent regulatory effect on these collagen-degrading enzymes.
In the same study on human adult dermal fibroblasts, this compound demonstrated a significant increase in the gene expression of TIMP1 at all tested concentrations (0.01 nM, 1 nM, and 100 nM) walshmedicalmedia.comresearchgate.net. This upregulation of an MMP inhibitor, concurrently with the modulation of MMPs themselves, indicates a complex regulatory role in maintaining the balance of extracellular matrix synthesis and degradation.
Table 2: Relative mRNA Expression of MMPs and TIMP1 in Human Dermal Fibroblasts Treated with this compound
| Compound | Concentration | MMP1 Expression (Relative to Control) | MMP2 Expression (Relative to Control) | TIMP1 Expression (Relative to Control) |
|---|---|---|---|---|
| This compound | 0.01 nM | ~1.5-fold increase* | ~1.8-fold increase* | ~2.5-fold increase* |
| This compound | 1 nM | No significant change | No significant change | ~3.5-fold increase* |
| This compound | 100 nM | No significant change | No significant change | ~4.0-fold increase* |
*Statistically significant increase (p<0.05) as reported in the source study. walshmedicalmedia.comresearchgate.net
Enzymatic Inhibition, including Elastase Activity
This compound and related copper peptides play a significant role in regulating the enzymatic activity within the extracellular matrix (ECM), contributing to tissue remodeling and stability. Research indicates that these peptides can modulate the activity of matrix metalloproteinases (MMPs), which are enzymes responsible for the degradation of ECM proteins like collagen and elastin. nih.govmarciorubin.com.br By influencing these enzymes and their natural inhibitors (TIMPs), copper peptides help maintain a balance between protein breakdown and synthesis, preventing excessive degradation of the dermal matrix. nih.govwikipedia.org
Specifically, copper peptides have been shown to reduce the activity of collagenase and downregulate matrix metalloproteinases. researchgate.net This regulatory effect on protein breakdown helps to prevent the accumulation of damaged proteins and avoid excessive proteolysis, which can negatively impact skin health and appearance. nih.gov While the primary focus of available research is on the broader regulation of MMPs, this action is crucial for preserving the integrity of key ECM components. The peptide complex GHK-Cu, a closely related molecule, stimulates both the synthesis of metalloproteinases and their inhibitors, positioning it as a key regulator in wound healing and skin remodeling processes. marciorubin.com.brwikipedia.org
Cell Proliferation and Differentiation Processes
This compound demonstrates significant effects on the proliferation and function of various cell types crucial for skin and hair follicle health.
Copper tripeptides are recognized as growth factors for various differentiated cells, including dermal fibroblasts. nih.govresearchgate.net Studies have shown that these peptides stimulate the proliferation of dermal fibroblasts, the primary cells responsible for synthesizing the extracellular matrix. nih.govresearchgate.netresearchgate.net This stimulatory effect is vital for tissue regeneration and repair. Furthermore, copper peptides have demonstrated the ability to restore the replicative vitality of fibroblasts that have been damaged by radiation, allowing them to regain a growth pattern similar to that of non-irradiated cells. marciorubin.com.brresearchgate.netresearchgate.net In these irradiated fibroblasts, treatment with copper peptides also significantly increased the production of essential growth factors like basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF). researchgate.net
The proliferation of keratinocytes, the main cells of the epidermis, is also enhanced by copper peptides. researchgate.netnih.gov Research has demonstrated that GHK-Cu, a copper peptide, strongly stimulates dermal keratinocyte proliferation. nih.govnih.gov In cell culture models, GHK-Cu was found to stimulate the proliferation of basal keratinocytes in a dose-dependent manner. marciorubin.com.br This increased proliferative potential is associated with the regulation of extracellular matrix proteins such as α6 and β1 integrins. researchgate.netresearchgate.net
Dermal papilla cells are specialized fibroblasts that play a critical role in the morphogenesis and growth of hair follicles. nih.govresearchgate.net The copper peptide complex L-alanyl-L-histidyl-L-lysine-Cu2+ (AHK-Cu) has been shown to stimulate the proliferation of cultured human dermal papilla cells. nih.govelsevierpure.com This effect is believed to be a key mechanism through which the peptide promotes the growth of human hair follicles. nih.govnih.gov Studies have also indicated that AHK-Cu may help prevent apoptosis (programmed cell death) in DPCs. nih.govelsevierpure.com
| Compound | Concentration Range | Observed Effect | Reference |
|---|---|---|---|
| AHK-Cu | 10-12 M - 10-9 M | Stimulated the proliferation of DPCs in vitro. | nih.govelsevierpure.com |
| AHK-Cu | 10-9 M | Reduced the number of apoptotic DPCs and elevated the Bcl-2/Bax ratio. | nih.govelsevierpure.com |
Copper peptides have been found to support the function and reparative capacity of epidermal stem cells. Treatment with copper peptides can increase the expression of epidermal stem cell markers, such as integrins and p63, in basal keratinocytes. marciorubin.com.brresearchgate.net This suggests that the peptide helps to maintain the "stemness" and regenerative potential of these cells. marciorubin.com.br By promoting the survival of basal stem cells, copper peptides contribute to the skin's ability to repair and regenerate itself. researchgate.netnih.gov
Extracellular Matrix (ECM) Remodeling and Biosynthesis
This compound is a potent modulator of extracellular matrix synthesis and remodeling. It stimulates the production of key structural components and regulates the enzymes involved in tissue turnover. nih.govnih.govlabclinics.com This dual action helps to rebuild and maintain a healthy dermal structure.
The peptide complex has been shown to increase the synthesis of collagen, elastin, proteoglycans, and glycosaminoglycans (GAGs) by fibroblasts. nih.govlabclinics.comnih.gov In-vivo studies using a rat wound chamber model demonstrated that GHK-Cu injections led to a concentration-dependent increase in collagen and GAG content. nih.gov Specifically, research has identified the stimulation of Type I and Type III collagen mRNA, as well as important GAGs like dermatan sulfate (B86663) and chondroitin (B13769445) sulfate. marciorubin.com.brnih.gov
Furthermore, copper peptides influence the production of decorin, a small proteoglycan that plays a crucial role in regulating collagen synthesis and fibril organization, ensuring the correct anatomical configuration of new tissue rather than disorganized scar tissue. marciorubin.com.brwikipedia.orgisclinical.com.my The remodeling process is also guided by the peptide's ability to modulate the activity of matrix metalloproteinases and their inhibitors, which clears out damaged proteins to make way for the synthesis of new, functional matrix components. wikipedia.orgresearchgate.net
| ECM Component | Observed Effect | Reference |
|---|---|---|
| Collagen (General) | Increased synthesis in fibroblasts. | nih.govnih.govlabclinics.com |
| Collagen (Type I & III) | Increased mRNA expression. | nih.gov |
| Elastin | Increased production by fibroblasts. | nih.gov |
| Glycosaminoglycans (GAGs) | Stimulated synthesis. | nih.govnih.govnih.gov |
| Dermatan Sulfate | Increased relative amount in wounds. | nih.gov |
| Chondroitin Sulfate | Stimulated synthesis. | marciorubin.com.br |
| Decorin | Stimulated synthesis. | marciorubin.com.brresearchgate.netisclinical.com.my |
Stimulation of Collagen Synthesis (e.g., Type I, Type IV)
Copper Tripeptide-1 (GHK-Cu) has been shown to be a potent stimulator of collagen synthesis in various in vitro and in vivo models. This activity is crucial for maintaining the structural integrity of the skin and for tissue repair processes. GHK-Cu's effect is multifaceted, involving the upregulation of collagen gene expression and the promotion of its assembly in the extracellular matrix (ECM).
Collagen I: As the most abundant collagen in the human body, Collagen I is fundamental for skin strength and firmness. GHK-Cu has been found to stimulate fibroblasts to increase the synthesis of Collagen I. ways2well.comparticlepeptides.com The amino acid sequence of GHK is naturally present in the alpha 2(I) chain of Type I collagen, suggesting that its release during tissue injury may act as a natural signal for repair. nih.gov
Collagen III: Often referred to as "fetal collagen," Collagen III is prevalent in young skin and plays a role in the initial stages of wound healing. GHK-Cu has been shown to promote the production of this collagen type, contributing to its regenerative effects. particlepeptides.com
Collagen IV: This type of collagen is a key structural component of the basement membrane, which anchors the epidermis to the dermis. A study investigating the synergistic effects of GHK-Cu and Hyaluronic Acid (HA) found that their combination significantly promotes the generation of Collagen IV. researchgate.netnih.gov In cell tests, the combination of GHK-Cu and low molecular weight HA at a 1:9 ratio was able to elevate Collagen IV synthesis by a remarkable 25.4 times. nih.gov In an ex-vivo skin test, the same combination resulted in a 2.03-fold increase in Collagen IV content. nih.gov
The stimulation of these collagen types contributes to improved skin density, firmness, and a reduction in the appearance of fine lines and wrinkles.
| Test Model | Treatment | Fold Increase in Collagen IV Synthesis | Reference |
|---|---|---|---|
| Human Dermal Fibroblasts (in vitro) | GHK-Cu + Low Molecular Weight HA (1:9 ratio) | 25.4 | nih.gov |
| Ex-vivo Skin Model | GHK-Cu + Low Molecular Weight HA (1:9 ratio) | 2.03 | nih.gov |
Augmentation of Elastin Production
In addition to its effects on collagen, GHK-Cu also enhances the production of elastin, another critical protein for skin elasticity and resilience. Elastin allows the skin to return to its original shape after stretching or contracting. The age-related decline in elastin synthesis contributes to skin laxity and sagging.
Studies have shown that GHK-Cu can upregulate elastin gene expression in fibroblasts, leading to an increased deposition of functional elastin fibers in the ECM. nih.govsemanticscholar.org In one study, human adult dermal fibroblasts incubated with GHK-Cu at concentrations of 0.01, 1, and 100 nM all showed a significant increase in elastin production. walshmedicalmedia.comresearchgate.net After 96 hours of treatment, α-elastin levels were approximately 30% higher in the GHK-Cu-treated cells compared to untreated controls, irrespective of the concentration used. walshmedicalmedia.com This suggests that even at very low concentrations, GHK-Cu can exert a potent effect on elastin synthesis.
| Concentration of GHK-Cu | Incubation Time | Approximate Increase in α-Elastin Production vs. Control | Reference |
|---|---|---|---|
| 0.01 nM | 96 hours | ~30% | walshmedicalmedia.com |
| 1 nM | 96 hours | ~30% | walshmedicalmedia.com |
| 100 nM | 96 hours | ~30% | walshmedicalmedia.com |
Promotion of Glycosaminoglycan (GAG) and Proteoglycan Synthesis
Glycosaminoglycans (GAGs) and proteoglycans are essential components of the ground substance in the ECM, responsible for skin hydration, turgor, and the regulation of various cellular processes. GHK-Cu has been demonstrated to stimulate the synthesis of these vital molecules. nih.govsemanticscholar.org
One of the key proteoglycans influenced by GHK-Cu is decorin. Decorin plays a crucial role in the regulation of collagen fibrillogenesis, ensuring the proper organization and spacing of collagen fibers. wikipedia.org By increasing decorin synthesis, GHK-Cu helps to create a more organized and resilient ECM. nih.govgenoracle.com
Furthermore, in vitro studies with normal human fibroblasts have shown that GHK-Cu induces a dose-dependent increase in the synthesis of total sulfated GAGs. nih.gov The effect was observed to be biphasic, with a maximal stimulation at concentrations between 10-9 to 10-8 M. nih.gov Electrophoretic analysis revealed that GHK-Cu preferentially stimulated the synthesis of extracellular dermatan sulfate and cell-layer-associated heparan sulfate, while having no significant influence on hyaluronic acid synthesis. nih.gov
Interplay with Endogenous Collagen Production and Turnover
The integrity of the ECM is maintained by a delicate balance between the synthesis of new components and the degradation of old or damaged ones. This process of remodeling is largely controlled by matrix metalloproteinases (MMPs), enzymes that degrade ECM proteins, and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). nih.gov An imbalance in the MMP/TIMP ratio can lead to either excessive degradation or accumulation of ECM components, both of which are detrimental to skin health.
GHK-Cu plays a crucial regulatory role in this process, modulating the activity of both MMPs and TIMPs. nih.govgenoracle.com This dual action is critical for healthy tissue remodeling. It helps in the removal of damaged collagen from scars and promotes the synthesis of new, correctly organized collagen fibers. peptidesciences.com
Studies have shown that GHK-Cu can increase the expression of MMP-2, an enzyme involved in the breakdown of collagen IV and the remodeling of the basement membrane. nih.govchemicalbook.com At the same time, GHK-Cu also increases the secretion of TIMP-1 and TIMP-2. nih.gov This simultaneous upregulation of both MMPs and TIMPs suggests that GHK-Cu does not simply inhibit collagen breakdown but rather orchestrates a controlled remodeling of the ECM. nih.gov Research has indicated that an increase in the TIMP to MMP mRNA expression ratio is associated with an increase in collagen and elastin production. walshmedicalmedia.comresearchgate.net
Role in Copper Homeostasis and Intracellular Transport
Function as a Copper Carrier Peptide
The tripeptide GHK (glycyl-L-histidyl-L-lysine) has a high affinity for copper(II) ions and readily forms the GHK-Cu complex. wikipedia.orglotilabs.com This ability to bind and transport copper is central to many of its biological activities. Copper is an essential trace element required for the function of numerous enzymes, including lysyl oxidase, which is critical for the cross-linking of collagen and elastin, and superoxide dismutase, a key antioxidant enzyme. wikipedia.org
GHK-Cu acts as a carrier peptide, delivering copper to cells in a safe and bioavailable form. wikipedia.org It has been established that the redox activity of copper(II) is silenced when it is complexed with the GHK tripeptide, which allows for the delivery of non-toxic copper into the cell. wikipedia.org This is a crucial function, as free copper ions can be pro-oxidant and cytotoxic.
Facilitation of Cellular Copper Uptake Mechanisms
One of the earliest proposed functions of GHK was its ability to facilitate the uptake of copper into cells. nih.gov The small size of the GHK-Cu complex allows it to navigate the extracellular space and interact with cell surface receptors. While the precise mechanisms of cellular uptake are still being fully elucidated, it is believed that GHK-Cu can modulate copper transport into cells. wikipedia.org
The ability of GHK to easily acquire copper(II) from other molecules, such as the copper transport site on plasma albumin, underscores its role in copper metabolism. wikipedia.org By binding copper and delivering it to cells, GHK-Cu ensures that cellular enzymes have the necessary cofactor for their functions, including those vital for ECM synthesis and antioxidant defense. wikipedia.orglotilabs.com This targeted delivery of copper is a key aspect of its regenerative and protective effects on tissues.
Attenuation of Copper Redox Activity
Free copper ions can participate in redox cycling, a process that generates reactive oxygen species (ROS) and can lead to cellular damage. A key function of the tripeptide in the this compound complex is to modulate this activity. When copper (II) is complexed with the GHK tripeptide, its redox potential is stabilized, effectively "silencing" its pro-oxidant activity. wikipedia.orgnih.govnih.gov This chelation allows for the safe transport and delivery of copper to cells in a non-toxic form. nih.govnih.gov The structure of the GHK-Cu complex involves the copper (II) ion being coordinated by nitrogen atoms from the glycine's alpha-amino group, the histidine's imidazole (B134444) side chain, and the deprotonated amide nitrogen of the glycine-histidine peptide bond, which contributes to its high stability. wikipedia.orgnih.gov
Table 1: Stability Constants of GHK-Cu and Related Complexes
| Complex | Stability Constant (log10) | Significance |
|---|---|---|
| GHK-Cu | 16.44 | High stability indicates strong binding of copper, reducing its free redox activity. wikipedia.orgnih.gov |
Prevention of Intracellular Copper Accumulation
The GHK peptide acts as a carrier, modulating the influx and efflux of copper to maintain cellular homeostasis. Its ability to shuttle copper is crucial in preventing the toxic accumulation of this metal within cells. By binding copper with high affinity, GHK can effectively regulate the concentration of free copper ions, ensuring they are available for essential enzymatic processes without reaching cytotoxic levels. wikipedia.org This controlled delivery system is vital for cellular health, as disrupted copper homeostasis is linked to various pathological conditions.
Modulation of Tissue-Specific Copper Levels
Copper is not uniformly distributed throughout the body; its concentration is tightly regulated in different tissues according to metabolic needs. GHK-Cu plays a significant role in modulating these tissue-specific copper levels. wikipedia.org As a mobile carrier, GHK can transport copper to sites where it is needed for processes such as wound healing, immune response, and tissue regeneration. biotechpeptides.compeptidesciences.com For instance, following tissue injury, GHK can be released from extracellular matrix proteins like collagen, where it can then chelate copper and deliver it to the site to support repair processes. wikipedia.orgnih.gov This ability to modulate local copper availability is a key determinant of its biological activity. wikipedia.org
Anti-inflammatory and Antioxidant Mechanisms
This compound, exemplified by the actions of GHK-Cu, exhibits significant anti-inflammatory and antioxidant properties through various interconnected mechanisms.
Contribution to Oxidative Stress Reduction
The antioxidant activity of GHK-Cu is multifaceted. It directly protects against oxidative damage by quenching toxic byproducts of lipid peroxidation, such as 4-hydroxy-trans-2-nonenal. nih.govmarciorubin.com.br Furthermore, it contributes to the body's endogenous antioxidant defense system. Copper is an essential cofactor for the antioxidant enzyme superoxide dismutase (SOD). wikipedia.orgcreative-peptides.com By supplying copper in a bioavailable form, GHK-Cu can support the activity of SOD, which catalyzes the dismutation of the superoxide radical into less harmful molecules, thereby reducing cellular oxidative stress. nih.govlibretexts.org
Table 2: Antioxidant Actions of GHK-Cu
| Mechanism | Effect | Reference |
|---|---|---|
| Direct Scavenging | Neutralizes toxic products of lipid peroxidation. | nih.govmarciorubin.com.br |
| SOD Activity Support | Provides essential copper cofactor for Superoxide Dismutase. | nih.govlibretexts.org |
Influence on M2 Macrophage Polarization
Inflammation is a critical part of the healing process, but its resolution is equally important. Macrophages, key immune cells, can exist in different activation states, with M1 macrophages being pro-inflammatory and M2 macrophages being anti-inflammatory and pro-reparative. Research suggests that GHK-Cu can promote the polarization of macrophages from the M1 to the M2 phenotype. researchgate.netresearchgate.net This shift is crucial for dampening the inflammatory response and promoting the transition to the tissue remodeling and repair phase of healing. researchgate.net By encouraging an anti-inflammatory M2 phenotype, GHK-Cu helps to resolve inflammation and prevent chronic inflammatory states. researchgate.netgq.co.za
Attenuation of Metal-Induced Toxicity During Inflammation
Beyond managing copper's own potential toxicity, GHK-Cu can also mitigate the damaging effects of other metals during inflammation. A notable example is its interaction with iron. During tissue injury and inflammation, iron can be released from stores like ferritin. nih.govpeptidesciences.com Free iron is a potent catalyst for the formation of highly damaging free radicals. GHK-Cu has been shown to inhibit the release of iron from ferritin, thereby preventing this iron-catalyzed lipid peroxidation and reducing oxidative damage in inflamed tissues. nih.govbiotechpeptides.compeptidesciences.com This action highlights a broader role for the copper peptide in maintaining metal homeostasis and protecting tissues from metal-induced toxicity during inflammatory events.
Angiogenesis and Neurogenesis Stimulation
GHK-Cu demonstrates potent capabilities in stimulating the formation of new blood vessels and promoting the growth of nerve cells, crucial processes for tissue repair and maintenance. mdpi.com
Angiogenesis, the formation of new blood vessels, is a critical process in wound healing and tissue regeneration. Copper itself is recognized as an essential microelement for angiogenesis, and its complex with the GHK peptide leverages this activity. scribd.comresearchgate.net GHK-Cu has been shown to stimulate the production of key angiogenic growth factors. In studies involving human dermal fibroblasts, particularly those exposed to radiation, GHK-Cu increased the expression of Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). researchgate.net These growth factors are pivotal in signaling endothelial cells to proliferate, migrate, and form the tubular structures that become new blood vessels. researchgate.netresearchgate.net The mechanism involves copper's role in activating Hypoxia-Inducible Factor-1 (HIF-1), a primary transcription factor that regulates the expression of VEGF. frontiersin.org By ensuring the formation of the HIF-1 transcriptional complex, the copper component facilitates the activation of target genes necessary for vessel formation. frontiersin.org
Table 1: Effect of GHK-Cu on Angiogenic Factors
| Factor | Cell Type | Effect | Reference |
|---|---|---|---|
| Vascular Endothelial Growth Factor (VEGF) | Human Dermal Fibroblasts | Increased expression | researchgate.net |
| Basic Fibroblast Growth Factor (bFGF) | Human Dermal Fibroblasts | Increased expression | researchgate.net |
GHK-Cu also plays a significant role in neurogenesis by promoting the growth and regeneration of nerve fibers. mdpi.comsemanticscholar.org Research has found that GHK stimulates the outgrowth of cultured nerves. semanticscholar.org In studies where severed rat sciatic nerves were placed in a collagen tube containing GHK, there was an increased production of Nerve Growth Factor (NGF) and the neurotrophins NT-3 and NT-4. semanticscholar.org This environment fostered the migration of cells and accelerated the regeneration of nerve fibers, evidenced by an increased axon count and proliferation of Schwann cells compared to controls. semanticscholar.org The peptide's interaction with copper is believed to be crucial, as copper ions can modulate the biological activity of neurotrophic factors and their peptide mimics. maneup.usresearchgate.net
Regulation of Apoptotic Pathways in Select Cell Lines
Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. GHK-Cu exhibits a dual role, selectively inducing apoptosis in certain cancer cells while protecting healthy cells.
The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is a critical determinant of a cell's fate. researchgate.net A high Bcl-2/Bax ratio inhibits apoptosis, while a low ratio promotes it. researchgate.net GHK-Cu has been shown to modulate this ratio to prevent apoptosis in specific healthy cell types. In studies on human hair dermal papilla cells, GHK-Cu reduced the number of apoptotic cells by elevating the Bcl-2/Bax ratio. nih.govtake.app Similarly, in a model of intracerebral hemorrhage using SH-SY5Y neuroblastoma cells, GHK treatment decreased the Bax/Bcl-2 expression ratio, thereby alleviating neuronal apoptosis. semanticscholar.org This anti-apoptotic effect supports cell survival and is crucial for the peptide's regenerative functions.
Table 2: Modulation of Apoptosis by GHK-Cu in Different Cell Lines
| Cell Line | Condition | Effect on Bcl-2/Bax Ratio | Outcome | Reference |
|---|---|---|---|---|
| Human Hair Dermal Papilla Cells | Standard Culture | Elevated | Reduced Apoptosis | nih.govtake.app |
| SH-SY5Y Neuroblastoma Cells | Hemin-Induced Injury | Decreased (Bax/Bcl-2) | Alleviated Neuronal Apoptosis | semanticscholar.org |
Caspases are a family of protease enzymes that execute the process of apoptosis. Caspase-3 is a key effector caspase that, once activated, cleaves various cellular substrates, including Poly(ADP-ribose) Polymerase (PARP), leading to cell death. The cleavage of PARP is a hallmark of apoptosis. In contrast to its effect on some cancer cells where it can reactivate the apoptosis system, GHK-Cu demonstrates a protective, anti-apoptotic role in other cell types by inhibiting this cascade. mdpi.com In human hair dermal papilla cells, GHK-Cu was found to reduce the levels of cleaved (active) caspase-3. nih.govtake.app A structurally similar peptide, AHK-Cu, was also shown to reduce the levels of the cleaved forms of both caspase-3 and PARP in the same cell type, suggesting a common mechanism for this class of copper peptides. scribd.com
Inhibition and Reversal of Protein Aggregation
The misfolding and aggregation of proteins are common features of several neurodegenerative diseases. take.app An excess of metal ions, particularly copper and zinc, can promote this pathological process. The GHK peptide has demonstrated a significant ability to prevent and even reverse protein aggregation. In vitro studies have shown that GHK can prevent copper- and zinc-induced aggregation of bovine serum albumin (BSA). take.app Furthermore, it was capable of reversing existing aggregation by resolubilizing the aggregated protein. take.app This action is attributed to GHK's ability to bind to these metal ions, reducing their redox activity and preventing them from inducing the misfolding and clumping of proteins. take.app By improving protein solubility and homeostasis, GHK-Cu may offer a protective effect against conditions associated with protein aggregation.
Advanced Research Methodologies and Experimental Models for Copper Tripeptide 34 Hcl
In Vitro Experimental Systems and Cell Models
In vitro studies are fundamental in isolating and understanding the specific cellular and molecular effects of Copper Tripeptide-34 HCl. These models allow for controlled investigation of its interactions with various skin and hair follicle-related cells.
Primary and immortalized cell cultures are crucial for dissecting the cellular responses to copper peptides.
Fibroblasts: Dermal fibroblasts are instrumental in studying skin regeneration and wound healing. Research has shown that copper tripeptides, such as GHK-Cu, can stimulate the proliferation of fibroblasts. elsevierpure.comnih.govresearchgate.net In studies involving both normal and irradiated human dermal fibroblasts, GHK-Cu was found to accelerate their growth, with treated irradiated fibroblasts achieving population-doubling times similar to that of normal control cells. nih.govresearchgate.net Furthermore, GHK-Cu has been observed to increase the production of essential extracellular matrix components like collagen and elastin (B1584352) in fibroblast cultures. nih.gov It has also been shown to increase the messenger RNA (mRNA) production for collagen, elastin, proteoglycans, and glycosaminoglycans in fibroblasts. medchemexpress.commedchemexpress.com
Keratinocytes: As the primary cells of the epidermis, keratinocytes are key to understanding skin barrier function and repair. Studies have demonstrated that GHK-Cu can strongly stimulate the proliferation of dermal keratinocytes, which is a vital aspect of skin regeneration. nih.gov
Dermal Papilla Cells (DPCs): These specialized fibroblasts are critical in regulating hair follicle growth. In vitro studies on cultured human DPCs have shown that AHK-Cu, a related copper tripeptide, stimulates their proliferation. elsevierpure.comnih.gov This proliferative effect is believed to be a key mechanism through which copper peptides may promote hair growth. elsevierpure.comnih.govresearchgate.net Research also suggests that AHK-Cu may preclude the apoptosis of DPCs, further supporting hair follicle growth. elsevierpure.comnih.govresearchgate.net
Microglia: These are the resident immune cells of the central nervous system and are involved in neuroinflammation. Research on copper-binding peptides (Cu-bp) has demonstrated their anti-inflammatory activity in both BV-2 immortalized and primary microglia cultures. nih.govnih.gov These peptides were found to decrease the production of nitric oxide and tumor necrosis factor-alpha (TNF-α) in stimulated microglia by suppressing the NF-kB pathway. nih.govnih.govresearchgate.net
Biochemical assays are employed to quantify the molecular effects of this compound on specific enzymatic activities and biosynthetic pathways.
Protein Synthesis: At picomolar to nanomolar concentrations, GHK-Cu has been shown to stimulate the synthesis of collagen in skin fibroblasts. wikipedia.org It also increases the accumulation of total proteins and glycosaminoglycans in dermal wounds in animal models. wikipedia.org Studies have confirmed that GHK-Cu stimulates the production of collagen, dermatan sulfate (B86663), chondroitin (B13769445) sulfate, and the small proteoglycan decorin. marciorubin.com.br
Enzyme Activity: Copper tripeptides can modulate the activity of metalloproteinases and their inhibitors, which are crucial for wound healing and skin remodeling. marciorubin.com.br GHK has been found to increase the gene expression of MMP1 and MMP2 at a concentration of 0.01 nM, while all tested concentrations increased the expression of their inhibitor, TIMP1. nih.gov
Growth Factor Production: In studies with irradiated fibroblasts, treatment with GHK-Cu led to a significant increase in the production of basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF). nih.govresearchgate.net Conversely, it has been noted that copper tripeptides can decrease the secretion of transforming growth factor-beta1 (TGF-β1) from dermal fibroblasts. nih.govresearchgate.net
Table 1: Summary of Biochemical Effects of Copper Tripeptides in In Vitro Assays
| Assay Type | Target Molecule/Pathway | Observed Effect | Cell Type | Reference |
|---|---|---|---|---|
| Protein Synthesis | Collagen | Stimulation | Fibroblasts | wikipedia.org |
| Protein Synthesis | Glycosaminoglycans | Increased Accumulation | Dermal Wounds (in vivo) | wikipedia.org |
| Enzyme Regulation | Metalloproteinases (MMPs) | Modulation of Activity | - | marciorubin.com.br |
| Enzyme Regulation | TIMP-1 and TIMP-2 | Modulation of Activity | - | marciorubin.com.br |
| Growth Factor Production | Basic Fibroblast Growth Factor (bFGF) | Increased Production | Irradiated Fibroblasts | nih.govresearchgate.net |
| Growth Factor Production | Vascular Endothelial Growth Factor (VEGF) | Increased Production | Irradiated Fibroblasts | nih.govresearchgate.net |
| Growth Factor Production | Transforming Growth Factor-beta1 (TGF-β1) | Decreased Secretion | Dermal Fibroblasts | nih.govresearchgate.net |
To assess the potential for topical delivery, ex vivo and in vitro skin models are utilized to study the permeation and retention of copper peptides.
Franz Diffusion Cells: This is a standard in vitro method for assessing skin permeation. nih.gov Studies using flow-through diffusion cells with human skin have evaluated the penetration of glycyl-L-histidyl-L-lysine cuprate diacetate. nih.gov In one such study, a 0.68% aqueous solution of the copper tripeptide was applied to isolated stratum corneum, heat-separated epidermis, and dermatomed skin. nih.govresearchgate.netscispace.com
Skin Permeability Findings: The permeability coefficient of the copper tripeptide through dermatomed skin was determined to be 2.43 ± 0.51 × 10⁻⁴ cm/h. nih.govresearchgate.netscispace.com Over a 48-hour period, 136.2 ± 17.5 μg/cm² of copper permeated a 1 cm² area of this tissue, while 97 ± 6.6 μg/cm² was retained as a depot. researchgate.netscispace.com These studies indicate that copper, when applied as a tripeptide, can permeate the skin and also be retained within the skin tissue. nih.govnih.gov
Table 2: Permeability Data for a Copper Tripeptide Across Human Skin Models In Vitro
| Skin Model | Permeability Coefficient (Kp) (cm/h) | Copper Permeated in 48h (μg/cm²) | Copper Retained in 48h (μg/cm²) |
|---|---|---|---|
| Isolated Stratum Corneum | 5.54 x 10⁻³ | - | - |
| Isolated Epidermis | 3 x 10⁻⁷ | 0.60 ± 0.21 | - |
| Dermatomed Skin | 2.43 ± 0.51 x 10⁻⁴ | 136.2 ± 17.5 | 97 ± 6.6 |
Data adapted from a study on glycyl-L-histidyl-L-lysine cuprate diacetate. researchgate.netscispace.com
The interaction of copper ions with proteins and their potential role in protein aggregation is an area of significant research.
Bovine Serum Albumin (BSA): The influence of Cu(II) ions on the aggregation of BSA has been studied. Research indicates that Cu(II) ions quench the intrinsic fluorescence of BSA, suggesting a strong interaction. nih.gov The presence of Cu(II) has been shown to accelerate the formation of the nucleus required for aggregation, leading BSA through a series of transformations from its globular shape to oligomers, dimers, trimers, protofibrils, and finally to fibril formation. nih.gov
Amyloid-β (Aβ) Peptide: The aggregation of the Aβ peptide is a hallmark of Alzheimer's disease, and metal ions like copper are known to play a role. ki.se Studies have shown that Cu(II) ions can increase the binding forces between individual Aβ peptides at a single-molecule level, which is consistent with a reduction in the lag time for aggregation. plos.org Other research suggests that Cu(II) can inhibit Aβ self-assembly by forming a complex with monomeric Aβ that prevents fibril formation. ki.se The redox state of copper is also crucial, with Cu(II) and Cu(I) having opposite effects on Aβ assembly kinetics in vitro. nih.gov
Non-Human In Vivo Model Systems
Non-human in vivo models provide a more complex biological system to study the systemic effects and potential toxicities of compounds.
The zebrafish (Danio rerio) is a valuable vertebrate model for toxicological studies due to its rapid development and transparent embryos, which allow for the direct observation of organogenesis.
Copper-Induced Cardiotoxicity: Exposure of zebrafish embryos to copper has been shown to induce cardiotoxicity. nih.gov Studies have demonstrated that copper exposure can lead to bradycardia (slowed heart rate) and heartbeat irregularity in zebrafish larvae. researchgate.net It can also result in pericardial edema. nih.gov
Protective Effects of GHK Tripeptides: Research has investigated the potential of GHK tripeptides to mitigate copper-induced cardiotoxicity in zebrafish. It was found that the administration of GHK tripeptides could rescue the cardiotoxic effects, even at a low concentration of 1 nM. researchgate.net The GHK-Cu complex was shown to minimize CuSO₄-induced cardiotoxicity at a GHK:Cu ratio of 1:10. researchgate.net While heart rate was affected by copper exposure, other cardiovascular parameters such as stroke volume, ejection fraction, and fractional shortening were not significantly altered by the co-administration of the GHK tripeptide. researchgate.net
Studies on Physiological Effects and Underlying Mechanisms in Model Organisms
The physiological effects of this compound, widely recognized in scientific literature as GHK-Cu, have been extensively studied in various model organisms, primarily focusing on its regenerative capabilities. These studies have provided significant insights into the compound's mechanisms of action, particularly in wound healing and tissue repair.
In vivo studies using rat and rabbit models have been instrumental in demonstrating the wound healing properties of GHK-Cu. When applied to dermal wounds in rabbits, GHK-Cu was found to accelerate the healing process, leading to improved wound contraction, faster development of granular tissue, and enhanced angiogenesis. Furthermore, it was observed to increase the levels of antioxidant enzymes, suggesting a role in mitigating oxidative stress at the site of injury. Systemic effects have also been noted, with injections of GHK-Cu in one area of the body in rats, mice, and pigs resulting in improved healing at distant sites.
Research utilizing a wound chamber model in rats, where stainless steel wire mesh cylinders were implanted subcutaneously, revealed that injections of GHK-Cu led to a concentration-dependent increase in the accumulation of extracellular matrix components. Specifically, there were significant increases in dry weight, DNA, total protein, collagen, and glycosaminoglycans within the wound chambers. The stimulation of collagen synthesis was notably pronounced.
Further mechanistic studies in rat models with ischemic open wounds showed that topical application of a GHK-Cu complex accelerated wound healing. This was associated with a significant decrease in the concentrations of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinases (MMPs) 2 and 9, which are involved in the breakdown of the extracellular matrix.
The potential of this compound to influence hair growth has also been investigated. Studies have suggested that it may promote the growth of human hair follicles by stimulating the proliferation of dermal papilla cells and preventing their apoptosis (programmed cell death).
The underlying mechanisms for these physiological effects are believed to be rooted in GHK-Cu's ability to modulate the expression of various growth factors and signaling molecules. For instance, it has been shown to stimulate the production of vascular endothelial growth factor (VEGF), a key mediator of angiogenesis, and to decrease the secretion of transforming growth factor-beta1 (TGF-β1), a cytokine involved in scar formation.
Table 1: Summary of Physiological Effects of GHK-Cu in Model Organisms
| Model Organism | Experimental Model | Key Findings |
|---|---|---|
| Rabbits | Dermal Wounds | Accelerated wound healing, improved wound contraction, faster granular tissue development, enhanced angiogenesis, increased antioxidant enzyme levels. |
| Rats, Mice, Pigs | Systemic Administration | Systemic enhancement of healing in distant body areas. |
| Rats | Subcutaneous Wound Chambers | Concentration-dependent increase in dry weight, DNA, total protein, collagen, and glycosaminoglycans. |
| Rats | Ischemic Open Wounds | Accelerated wound healing, decreased levels of TNF-α, MMP-2, and MMP-9. |
| In vitro (Human) | Hair Follicle Culture | Stimulation of hair follicle elongation, proliferation of dermal papilla cells. |
Omics-Based Approaches in Research
To gain a deeper understanding of the molecular mechanisms of this compound, researchers have turned to omics-based approaches, which allow for the large-scale study of genes and proteins.
Gene Expression Profiling and Connectivity Map Analysis
Gene expression profiling has been a particularly powerful tool in elucidating the broad-ranging effects of GHK-Cu. A key resource in this area has been the Connectivity Map, a database of gene expression profiles from human cell lines treated with various bioactive small molecules, developed by the Broad Institute of MIT and Harvard. nih.gov By comparing the gene expression signature of GHK-Cu with disease-related gene expression patterns, researchers can infer its potential therapeutic activities.
Studies utilizing the Connectivity Map have revealed that GHK can modulate the expression of a large number of human genes, often reversing the expression of genes associated with disease states. nih.gov For example, GHK was identified as a compound capable of reversing changes in gene expression associated with emphysematous destruction in the lungs. nih.govnih.gov It was found to down-regulate genes involved in inflammation and up-regulate genes involved in tissue remodeling and repair, which are dysregulated in conditions like Chronic Obstructive Pulmonary Disease (COPD). nih.govresearchgate.net
Furthermore, Connectivity Map analysis has shown that GHK can suppress the expression of genes overexpressed in metastatic colon cancer. nih.gov It has also been found to significantly increase the expression of DNA repair genes, with studies showing stimulation of 47 DNA repair genes and suppression of 5. nih.gov This suggests a potential role for GHK-Cu in protecting against DNA damage and promoting cellular repair mechanisms.
Table 2: Gene Expression Changes Induced by GHK based on Connectivity Map Analysis
| Biological Process | Effect of GHK |
|---|---|
| Emphysema-related gene expression | Reversal of disease-associated changes. nih.govnih.gov |
| Metastatic cancer gene expression | Suppression of overexpressed genes. nih.gov |
| DNA repair | Increased expression of DNA repair genes. nih.gov |
| Inflammation | Down-regulation of inflammation-related genes. nih.gov |
| Tissue remodeling and repair | Up-regulation of genes involved in these processes. nih.gov |
Proteomics for Identification of Metal-Interacting Proteins
Metalloproteomics is an emerging field focused on studying the interactions of metal ions with proteins on a large scale. While comprehensive proteomic studies to identify the full spectrum of metal-interacting proteins for this compound are still developing, the fundamental interaction between the GHK peptide and copper ions is well-established.
The GHK peptide has a high affinity for copper (II) ions, forming a stable complex. This interaction is crucial for the biological activity of the compound. The copper ion is coordinated by nitrogen atoms from the imidazole (B134444) side chain of the histidine residue, the alpha-amino group of glycine, and the deprotonated amide nitrogen of the glycine-histidine peptide bond. nih.gov
Advanced analytical techniques such as high-resolution mass spectrometry are being used to study the interactions between copper and peptides. These methods can confirm the formation of copper-peptide complexes and provide insights into the stoichiometry and stability of these interactions. While these studies have largely focused on the direct interaction with the GHK peptide, future metalloproteomic approaches could employ techniques like immobilized metal affinity chromatography to enrich and identify a broader range of cellular proteins that may interact with the GHK-Cu complex.
Advanced Delivery Systems Research for Enhanced Bioavailability
A significant challenge in the application of this compound is its effective delivery to target tissues. Due to its hydrophilic nature, its passive absorption through the skin is limited. nih.govresearchgate.net To overcome this barrier, researchers are exploring advanced delivery systems to enhance its bioavailability.
Microneedle-Mediated Delivery Techniques
Microneedle arrays, which create microscopic channels in the skin, have shown promise in enhancing the transdermal delivery of GHK-Cu. nih.gov A study using a polymeric microneedle array to pre-treat the skin demonstrated a significant increase in the penetration of both the peptide and copper.
In this study, in vitro experiments using human skin showed that after 9 hours, 134 ± 12 nanomoles of the peptide and 705 ± 84 nanomoles of copper permeated through microneedle-treated skin. nih.govresearchgate.net In contrast, negligible amounts of the peptide or copper permeated through intact skin. nih.govresearchgate.net The depth and percentage of microneedle penetration were found to correlate with the application force, which in turn influenced the enhancement of skin permeability. nih.gov Importantly, the use of GHK-Cu after microneedle pre-treatment did not show obvious signs of skin irritation in a porcine model. nih.gov
Table 3: Permeation of GHK-Cu through Microneedle-Treated Human Skin (In Vitro, 9 hours)
| Substance | Amount Permeated (nanomoles) |
|---|---|
| Peptide | 134 ± 12 nih.govresearchgate.net |
| Copper | 705 ± 84 nih.govresearchgate.net |
Liposomal Encapsulation Strategies
Liposomal encapsulation is another advanced strategy being investigated to improve the delivery of GHK-Cu. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds, protecting them from degradation and facilitating their transport across biological membranes.
Research has focused on developing stable GHK-Cu-loaded liposome systems. dntb.gov.ua Studies have successfully encapsulated GHK-Cu in both anionic and cationic liposomes using methods like thin-film hydration combined with freeze-thaw cycles and extrusion. dntb.gov.uanih.gov The encapsulation efficiency, which is the percentage of the compound successfully loaded into the liposomes, has been a key parameter of these studies. For instance, one study reported an encapsulation efficiency of 31.7 ± 0.9% for cationic liposomes and 20.0 ± 2.8% for anionic liposomes under specific conditions. dntb.gov.ua
These liposomal formulations have been shown to be safe for skin cells and can potentially increase the bioavailability of GHK-Cu. nih.gov Furthermore, in vitro assays have indicated that GHK-Cu encapsulated in liposomes can inhibit elastase activity, an enzyme that breaks down elastin in the skin, suggesting a potential application in anti-aging cosmetic formulations. dntb.gov.uanih.gov The use of liposomal delivery systems is seen as a promising approach to overcome the skin barrier and enhance the efficacy of topically applied this compound. mdpi.com
Quantitative Analytical Techniques for Research Applications
Accurate and sensitive analytical methods are essential for the quantitative analysis of this compound in research settings and complex matrices like cosmetic formulations. High-Performance Liquid Chromatography (HPLC) and Electrospray Ionization Mass Spectrometry (ESI-MS) are the primary techniques employed for this purpose.
HPLC is a cornerstone technique for separating and quantifying peptides. Due to the hydrophilic nature of many peptides, standard reversed-phase HPLC can be challenging. mdpi.com Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a highly suitable alternative for the analysis of polar compounds like copper tripeptides. mdpi.comresearchgate.net
A validated zwitterionic HILIC method coupled with UV detection has been developed specifically for the quantification of copper tripeptide. mdpi.comresearchgate.net This method employs a specialized column and a mobile phase with a high organic content. The selectivity of the method allows for the successful separation of the copper tripeptide from other components in complex matrices within a short run time of 10 minutes. mdpi.comresearchgate.net
Other HPLC methods have also been reported. One method utilizes a BIST™ B anion-exchange column, which retains the positively-charged copper peptide through a unique mechanism involving a multi-charged negative buffer (sulfuric acid) that acts as a bridge to the positively-charged column surface. sielc.com Reversed-phase HPLC (RP-HPLC) can also be effective, particularly with C18 columns and mobile phases containing ion-pairing agents like trifluoroacetic acid to improve peak shape and retention. researchgate.net Furthermore, RP-HPLC with a basic mobile phase (pH 11) has been used to successfully separate copper-bound peptide species from the copper-free (apo) peptide. nih.gov
| HPLC Method | Column Type | Mobile Phase Composition | Detection | Key Findings | Reference |
| HILIC-UV | ZIC®-pHILIC (zwitterionic) | 133 mM Ammonium Formate (pH 9) / Acetonitrile (40:60 v/v) | UV | Excellent linearity (0.002-0.005% w/w); LOQ of 2.0 x 10⁻³% w/w. | mdpi.comresearchgate.net |
| BIST™ Anion-Exchange | BIST™ B (positively-charged) | Acetonitrile (70%) / 0.2% Sulfuric Acid | UV (210 nm) | Achieves strong retention of the positively charged peptide. | sielc.com |
| RP-HPLC | C18 | 0.1% Trifluoroacetic Acid in Water / Methanol | UV | C18 column provided sharper peaks than C8. | researchgate.net |
| RP-HPLC | SuperC18 (pH tolerant) | 0.1% Ammonia in Water (pH 11) / Acetonitrile | UV (214 nm) / MS | Allows for separation of copper-free and copper-bound peptide species. | nih.gov |
ESI-MS is a powerful tool for confirming the identity and characterizing the structure of peptides and their metallic complexes. In the context of this compound, ESI-MS is used to determine the precise molecular weight of the peptide and to identify the different species present in a solution, such as the copper-free peptide and its copper-bound forms. nih.gov
Research on similar copper-binding peptides using LC-MS/MS has successfully identified the apo-peptide (copper-free), a mono-copper complex, and even a di-copper complex, which tends to form at a high pH of 11. nih.govresearchgate.net The mass difference observed upon copper binding provides clear evidence of complex formation; the addition of one copper ion results in a mass increase of approximately 60.9 Da (after the loss of two protons). nih.govresearchgate.net Tandem MS (MS/MS) experiments, which involve fragmenting the parent ion, can provide further structural information. For instance, collision-induced dissociation (CID) of a copper-peptide complex often shows that the copper-binding motif of the peptide is highly stable and remains intact even during fragmentation. nih.gov
However, it is important to note a significant methodological consideration: ESI-MS may not be suitable for the quantitative determination of the stability of Cu(II)-peptide complexes. acs.org Studies have indicated that the electrospray process itself, which involves solvent evaporation and charge accumulation in droplets, can disrupt the non-covalent interactions within the complex. acs.org This can lead to dissociation and an underestimation of the complex's stability in the original solution, resulting in the detection of more free peptide than is actually present. acs.org Despite this limitation for quantification, ESI-MS remains an indispensable technique for the qualitative identification and structural characterization of copper-peptide species.
UV/Visible Detection Methods
UV/Visible (UV-Vis) spectrophotometry serves as a fundamental and widely used technique for the quantitative analysis of this compound, often in conjunction with separation methods like High-Performance Liquid Chromatography (HPLC). The principle behind this detection method lies in the absorption of ultraviolet or visible light by the molecule. For copper peptides such as this compound (often referred to as GHK-Cu), the UV-Vis spectrum is characterized by specific absorption bands.
The copper (II) ion in the complex typically exhibits a broad absorption band in the visible region, which is a result of d-d electronic transitions. Additionally, charge-transfer bands, which are generally more intense, can be observed in the UV region. These absorptions are proportional to the concentration of the compound in a solution, which allows for accurate quantification.
A validated zwitterionic hydrophilic interaction liquid chromatography (HILIC) method coupled with UV detection has been developed for the quantification of copper tripeptide in cosmetic creams. researchgate.net In this method, the chromatographic separation is followed by detection at a specific wavelength where the peptide complex shows significant absorbance. A study details a HILIC-UV method where the detection wavelength was set at 224 nm. researchgate.net Another HPLC method for the analysis of GHK-Cu utilizes UV detection at 210 nm. The selection of the detection wavelength is a critical step in method development to achieve maximum sensitivity and selectivity.
The mobile phase composition in liquid chromatography can influence the UV spectrum of the analyte. For the HILIC-UV method, a mobile phase consisting of 133 mM ammonium formate (pH 9) and acetonitrile in a 40:60 (v/v) ratio has been successfully used. researchgate.net The performance of such a method is evaluated through various parameters, including linearity, limit of detection (LOD), and limit of quantitation (LOQ).
| Parameter | Value | Reference |
|---|---|---|
| Detection Wavelength (λ) | 224 nm | researchgate.net |
| Linearity Range | 0.002 to 0.005% w/w | researchgate.net |
| Correlation Coefficient (r²) | > 0.998 | researchgate.net |
| Limit of Detection (LOD) | 5.3 × 10⁻⁴% w/w | researchgate.net |
| Limit of Quantitation (LOQ) | 2.0 × 10⁻³% w/w | researchgate.net |
Fabric Phase Sorptive Extraction (FPSE) for Sample Preparation
Sample preparation is a critical step in the analysis of active ingredients in complex matrices like cosmetic formulations. Fabric Phase Sorptive Extraction (FPSE) is a novel and green sample preparation technique that has been successfully applied for the extraction of copper tripeptide from cosmetic creams. researchgate.net FPSE integrates the principles of sol-gel coating technology with the use of a permeable and flexible fabric substrate, resulting in a highly efficient microextraction device. researchgate.netmdpi.com
This technique offers several advantages, including high sorbent loading, fast extraction equilibrium, and a reduction in the use of organic solvents, aligning with the principles of green analytical chemistry. The flexibility of the FPSE device allows for its direct immersion into the sample, simplifying the extraction process. researchgate.netmdpi.com
A specific FPSE protocol for the extraction of copper tripeptide from a cosmetic cream matrix involves the use of a sol-gel membrane composed of MTMS/PheTES/CW20M. researchgate.net The extraction process includes conditioning the membrane, followed by the extraction of the analyte from the sample, and finally, desorption of the analyte from the membrane for subsequent analysis.
The key steps in the FPSE procedure for this compound are outlined below:
Membrane Conditioning: The FPSE membrane is initially immersed in a mixture of acetonitrile and methanol, followed by deionized water to activate it. researchgate.net
Extraction: The conditioned membrane is placed in a vial containing the cosmetic cream sample, an aqueous ammonium acetate solution, and acetonitrile. The extraction is facilitated by magnetic stirring. researchgate.net
Desorption: After extraction, the membrane is transferred to a mixture of acetonitrile and water and heated to desorb the analyte. researchgate.net
The efficiency of the FPSE method is influenced by various factors, including the type of sorbent, extraction time, and desorption conditions, which are optimized during method development. researchgate.net
| FPSE Parameter | Condition | Reference |
|---|---|---|
| FPSE Membrane | Sol-gel MTMS/PheTES/CW20M | researchgate.net |
| Extraction Solvent | 40 mM aqueous ammonium acetate and acetonitrile | researchgate.net |
| Extraction Time | 30 minutes with magnetic stirring | researchgate.net |
| Desorption Solvent | Acetonitrile and water (40:60 v/v) | researchgate.net |
| Desorption Conditions | 35 °C for 30 minutes | researchgate.net |
The successful coupling of FPSE with HILIC-UV detection provides a robust and sensitive analytical method for the quality control of cosmetic products containing this compound. researchgate.net
Chemical Synthesis and Derivatization in Academic Contexts
Recombinant Peptide Expression and Purification Methodologies
An alternative to chemical synthesis for producing tripeptides like AHK or GHK is through recombinant DNA technology. nih.gov This biotechnological approach utilizes microbial fermentation systems, such as Escherichia coli (E. coli), to generate the desired peptide sequence. nih.govyoutube.com
The process begins by cloning the target peptide's genetic code into an expression plasmid. nih.gov Often, the peptide gene is linked to a larger, more stable protein or tag, such as Glutathione-S-transferase (GST), to enhance expression and facilitate purification. nih.govnih.gov This recombinant plasmid is then introduced into E. coli cells, which, upon induction, produce the fusion protein in large quantities. nih.govmdpi.com
After fermentation, the bacterial cells are harvested and lysed to release their contents. The purification protocol involves several key steps:
Affinity Chromatography: The cell lysate, containing the fusion protein, is passed through an affinity chromatography column (e.g., Ni-NTA Sepharose). mdpi.com The tag binds specifically to the column resin, immobilizing the fusion protein while other cellular components are washed away.
Enzymatic Cleavage: The purified fusion protein is then treated with a specific protease, such as PreScission protease or SUMO protease, which cleaves the tag from the tripeptide. nih.govmdpi.com
Final Purification: The released tripeptide is separated from the cleaved tag and any remaining impurities. High-Performance Liquid Chromatography (HPLC) is a standard final step to ensure high purity of the recombinant peptide. nih.govacs.org
This method allows for the production of peptides with precise amino acid sequences and stereochemistry, offering a scalable and potentially more sustainable alternative to purely chemical methods. nih.govacs.org
Chemical Synthesis Strategies for Tripeptides
The predominant method for the chemical synthesis of tripeptides is Solid-Phase Peptide Synthesis (SPPS). kennesaw.edujpt.combachem.com This technique, which revolutionized peptide chemistry, involves building the peptide chain sequentially while it is anchored to an insoluble polymer resin. jpt.comgyrosproteintechnologies.com
The synthesis of a tripeptide like AHK or GHK via SPPS follows a cyclical process:
Resin Anchoring: The C-terminal amino acid (Lysine) is first attached to the solid support resin. kennesaw.edu
Deprotection: The amino group of the resin-bound lysine (B10760008) is protected by a temporary group, typically Fmoc (fluorenylmethyloxycarbonyl). This group is removed using a mild base to expose the amine for the next coupling step. kennesaw.edubachem.com
Coupling: The next amino acid in the sequence (Histidine) is activated with a coupling reagent (e.g., DIC, HOBt) and added to the resin, forming a new peptide bond. kennesaw.edujpt.com
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, which is a key advantage of the SPPS method. gyrosproteintechnologies.com
This cycle of deprotection, coupling, and washing is repeated for the final amino acid (Alanine). Once the tripeptide chain is fully assembled, it is cleaved from the resin using a strong acid, such as Trifluoroacetic acid (TFA). kennesaw.edu The resulting crude peptide is then precipitated and purified, typically using reversed-phase HPLC, to achieve high purity. kennesaw.eduacs.org The final product can be converted to its hydrochloride (HCl) salt during the final work-up or through an ion-exchange process to enhance its stability and solubility. acs.orgglooshi.com
Derivatization Approaches for Modified Copper Peptides (e.g., Palmitoyl-GHK)
To improve the physicochemical properties of copper peptides, particularly their ability to penetrate the skin barrier, derivatization with lipophilic moieties is a common strategy. googleapis.comresearchgate.net Palmitoyl-GHK, a well-known derivative, is created by attaching a 16-carbon fatty acid (palmitic acid) to the GHK tripeptide. researchgate.net This process, known as palmitoylation, significantly increases the peptide's hydrophobicity. googleapis.comci.guide
The synthesis of such a lipopeptide can be achieved in two primary ways:
On-Resin Acylation: During SPPS, after the full GHK peptide has been assembled on the resin, palmitic acid is coupled to the N-terminal amino group before the final cleavage step.
Solution-Phase Acylation: The purified GHK tripeptide is reacted in solution with an activated form of palmitic acid.
This modification enhances the peptide's affinity for lipid-rich structures like the stratum corneum, thereby improving its bioavailability for topical applications. ci.guide The resulting lipopeptide, Palmitoyl-GHK, can then be complexed with copper to form Palmitoyl-GHK-Cu. googleapis.com
Patent Landscape Analysis of Novel Synthetic Methods and Research Applications
The patent landscape for copper peptides reflects robust and ongoing innovation aimed at improving synthesis efficiency and expanding applications. Analysis reveals several key trends in research and development:
Optimized Synthesis Routes: Many patents focus on refining both liquid-phase and solid-phase synthesis to increase yield, reduce the number of steps, and lower costs. For example, some patented methods aim to reduce the number of protecting groups needed or eliminate hazardous reagents, making the process more scalable and environmentally friendly. congenpharma.comgoogle.com
Novel Peptide Analogs and Derivatives: There is significant activity in creating new peptide sequences or modifying existing ones (like GHK) to enhance copper-binding affinity, stability against enzymatic degradation, or biological efficacy. activepeptide.com
Advanced Delivery Systems: A major area of patent activity involves the encapsulation of copper peptides. Technologies such as liposomes and other nanoparticle carriers are being patented to improve the stability and delivery of the peptides to their target sites. researchgate.netgoogle.com
Expanded Applications: While early applications focused on skin repair, recent patents cover a broader range of uses. This includes formulations for hair growth stimulation and compositions that leverage the anti-inflammatory and regenerative properties of these peptides for various cosmetic and therapeutic purposes. gcimagazine.com
The following table summarizes these innovative trends based on the patent literature.
| Patent Focus Area | Description of Innovation | Key Advantages Claimed in Patents |
| Synthesis Methods | Development of "one-pot" processes and HCl-mediated deprotection to streamline production. congenpharma.com | Higher yield, shorter batch times, improved purity (≥99%), and reduced production costs. congenpharma.comgoogle.com |
| Peptide Modification | Attachment of lipid side-chains (e.g., palmitoyl group) to the core peptide sequence. googleapis.comgcimagazine.com | Increased hydrophobicity, enhanced skin penetration, and improved formulation stability. googleapis.comci.guide |
| Delivery Technology | Encapsulation of peptide-copper complexes within matrices like liposomes or microemulsions. google.com | Improved stability of the active ingredient, controlled release, and enhanced bioavailability. researchgate.netgoogle.com |
| New Formulations | Creation of high-concentration lipophilic peptide formulations that are free of alcohol and preservatives. googleapis.comgcimagazine.com | Maximized anti-aging benefits and appeal to consumers seeking "clean" or minimalistic products. gcimagazine.com |
Comparative Studies and Interactions with Other Biomolecules
Comparative Analysis with Other Biologically Active Peptides in Research
Copper Tripeptide-34 HCl, often researched under the synonym GHK-Cu, is a peptide complex with a high affinity for copper(II) ions. nih.govwikipedia.org Its biological activities are frequently compared with other peptides to understand its unique role in physiological processes. The primary function of GHK-Cu as a copper carrier peptide distinguishes it from many other classes of biologically active peptides, such as neurotransmitter peptides or certain signal peptides.
In research, GHK-Cu's effects on extracellular matrix (ECM) components are a significant area of comparison. Studies have shown that GHK-Cu can stimulate the synthesis of collagen, elastin (B1584352), and glycosaminoglycans, which are crucial for skin structure and repair. nih.gov This action is comparable to signal peptides like Matrixyl® (Palmitoyl Pentapeptide-4), which also stimulate collagen synthesis, but through different mechanisms. While signal peptides typically work by binding to specific cell surface receptors to trigger intracellular cascades, GHK-Cu's mechanism is closely linked to its ability to deliver copper, an essential cofactor for enzymes like lysyl oxidase, which is vital for collagen and elastin cross-linking.
Furthermore, GHK-Cu has been shown to influence the expression of various growth factors. Research indicates it can increase the production of Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF), while decreasing the secretion of Transforming Growth Factor-beta (TGF-β) from dermal fibroblasts. researchgate.net This modulation of growth factors is a key aspect of its regenerative capabilities.
A direct comparison in research has been made regarding the ability of different peptides to transport copper ions. For instance, the permeability of copper ions complexed with GHK was found to be significantly higher than when complexed with glutathione (B108866) (GSH), another important biological tripeptide. This suggests that GHK is a more efficient carrier for delivering copper through cellular membranes. researchgate.net
| Peptide/Peptide Class | Primary Function | Key Biological Effects in Research |
|---|---|---|
| This compound (GHK-Cu) | Copper Carrier Peptide | Stimulates collagen, elastin, and glycosaminoglycan synthesis. nih.gov Modulates growth factors (↑ VEGF, ↑ bFGF, ↓ TGF-β). researchgate.net Efficiently transports copper ions. researchgate.net |
| Signal Peptides (e.g., Palmitoyl Pentapeptide-4) | Cell Signaling | Stimulate collagen synthesis by binding to specific cell receptors. |
| Glutathione (GSH) | Antioxidant/Carrier | Forms complexes with copper, but is a less efficient copper carrier for membrane permeation compared to GHK. researchgate.net |
Interactions with Other Divalent Metal Ions (e.g., Zinc, Manganese, Cadmium)
The interaction of the tripeptide component of this compound (GHK) is not exclusive to copper. The peptide's structure, particularly the presence of a histidine residue, provides a primary binding site for various divalent metal ions through its imidazole-N donors. nih.gov However, the affinity and coordination chemistry can differ significantly between metal ions.
Research on peptide fragments from various proteins shows that both copper(II) and zinc(II) ions can bind to histidine-containing sequences. nih.gov While copper(II) binding is often robust and can lead to the deprotonation of amide nitrogens in the peptide backbone to form stable, square-planar complexes, the interaction with other ions like zinc(II) may be different. nih.gov Zinc(II) generally does not induce amide deprotonation and typically forms tetrahedral or octahedral complexes with lower stability compared to the corresponding copper(II) complexes.
The coordination environment preferred by the metal ion is a critical factor. Copper(II) has a strong preference for a square-planar geometry, which the GHK peptide can readily provide, contributing to the high stability of the GHK-Cu complex. Other divalent ions such as manganese(II) or cadmium(II) have different electronic structures and ionic radii, leading to distinct coordination preferences and weaker binding affinities with the GHK peptide compared to copper(II).
| Divalent Metal Ion | Typical Coordination Geometry | Relative Binding Affinity to GHK (Inferred) | Notes |
|---|---|---|---|
| Copper (Cu²⁺) | Square-planar | Very High | Forms a highly stable complex, readily inducing amide deprotonation. nih.gov |
| Zinc (Zn²⁺) | Tetrahedral/Octahedral | Moderate | Binding affinity is generally lower than Cu²⁺; does not typically cause amide deprotonation. nih.gov |
| Manganese (Mn²⁺) | Octahedral | Low | Weaker interaction compared to copper due to different electronic and coordination preferences. |
| Cadmium (Cd²⁺) | Octahedral | Low | Larger ionic radius and different coordination preferences result in weaker binding than copper. |
Investigation of Peptide-Biomolecule Interactions (e.g., Heparan Sulfate (B86663), other Glycosaminoglycans)
The GHK-Cu complex interacts with larger biological molecules, which is crucial for its localization and activity within the extracellular matrix (ECM). Notably, GHK-Cu is known to bind to heparin and heparan sulfate. drugbank.com Glycosaminoglycans (GAGs) like heparan sulfate are ubiquitous on cell surfaces and in the ECM, where they sequester and present various signaling molecules, including growth factors.
The binding of GHK-Cu to these GAGs can create a localized reservoir of the peptide, potentially modulating its availability and protecting it from enzymatic degradation. This interaction is also significant because GHK-Cu itself stimulates the synthesis of GAGs, suggesting a positive feedback loop that could enhance tissue repair and remodeling processes. nih.gov The interaction with GAGs may also play a role in modulating the activity of other GAG-binding proteins and growth factors within the cellular microenvironment.
Competitive Binding Dynamics with Other Metal Ions and Chelators
The high stability of the GHK-Cu complex is central to its function, but this binding is not irreversible and is subject to competitive dynamics. In biological systems, GHK-Cu must compete with other molecules for copper ions. One of the most significant competitors is human serum albumin, which is the primary copper carrier in the bloodstream. Research has shown that the GHK peptide can acquire copper(II) from albumin, as the stability constants of their respective copper complexes are very similar. wikipedia.org This suggests that GHK can play a role in the local modulation of copper availability.
Conversely, strong chelating agents can remove copper from the GHK peptide. The dynamics of this exchange depend on the relative binding affinities (stability constants) of the competing chelators for copper(II). The GHK peptide's ability to readily exchange copper is a key feature of its biological role as a copper transporter, allowing it to donate copper to cellular processes and enzymes. Studies on the kinetics of Cu(II) binding to similar peptide motifs reveal a multi-step process involving the formation of intermediate complexes before the final, stable structure is achieved, highlighting the dynamic nature of these interactions. nih.gov This dynamic equilibrium allows the GHK peptide to act as a carrier, acquiring copper where it is abundant and releasing it where it is needed, a process that is fundamental to copper homeostasis.
Q & A
Q. What are the primary cellular mechanisms by which Copper Tripeptide-34 HCl promotes hair follicle growth?
this compound stimulates dermal papilla cell proliferation by modulating vascular endothelial growth factor (VEGF) production and reducing TGF-β1 secretion, which inhibits hair follicle miniaturization . To validate these mechanisms, researchers can use in vitro assays such as ELISA for cytokine quantification, qPCR for gene expression analysis, and cell viability assays (e.g., MTT) to measure proliferation rates. Dose-response studies (0.1–10 µM) are recommended to establish optimal concentrations .
Q. How can researchers standardize experimental conditions for studying this compound in dermal cell cultures?
Key variables include:
- Cell type : Use primary human dermal fibroblasts or immortalized cell lines (e.g., HFDPC cells).
- Culture medium : Serum-free formulations reduce confounding growth factors.
- Peptide stability : Pre-test solubility in aqueous buffers (pH 6.5–7.4) and monitor degradation via HPLC .
Q. What analytical methods are critical for verifying the purity and stability of this compound in experimental formulations?
- Purity : Use reverse-phase HPLC with UV detection (≥95% purity threshold) .
- Stability : Accelerated stability testing (40°C/75% RH for 1–3 months) combined with mass spectrometry (MS) to detect degradation products .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy across different cell models be reconciled?
Discrepancies may arise from variations in cell senescence states, copper bioavailability, or peptide-receptor binding kinetics. To address this:
- Perform transcriptomic profiling (RNA-seq) to identify pathway-specific responses.
- Use copper chelation controls (e.g., EDTA) to isolate peptide-specific effects .
Q. What experimental designs are optimal for evaluating synergistic effects between this compound and other hair-growth peptides (e.g., Myristoyl Tetrapeptide-12)?
- Combinatorial screening : Use fractional factorial designs to test peptide ratios (e.g., 1:1 to 1:5).
- Endpoint diversity : Measure synergistic impacts on VEGF secretion (ELISA), apoptosis (Annexin V assay), and follicular elongation in ex vivo models .
Q. How can 3D organoid models improve the translational relevance of this compound studies compared to 2D cultures?
- Model construction : Embed dermal papilla cells in collagen/Matrigel matrices to mimic follicular microenvironments.
- Outcome metrics : Quantify organoid size, branching complexity, and biomarker expression (e.g., KRT75 for keratinocytes) via confocal microscopy .
Q. What strategies mitigate batch-to-batch variability in custom-synthesized this compound for sensitive bioassays?
- Request additional QC parameters : Peptide content analysis, residual solvent quantification (e.g., TFA <1%), and endotoxin testing.
- Pre-experiment normalization : Adjust peptide concentrations using amino acid analysis (AAA) .
Methodological Challenges & Solutions
Q. What in vivo models are most appropriate for validating the hair-growth effects of this compound?
- Androgenetic alopecia : Use testosterone-treated C57BL/6 mice, monitoring anagen phase duration via histology.
- Stress-induced alopecia : Employ restraint-stress models in rats, assessing follicular density and TGF-β1 levels .
Q. How can researchers address discrepancies between in vitro potency and clinical efficacy?
Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
